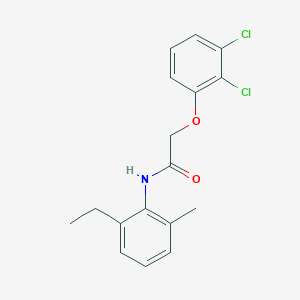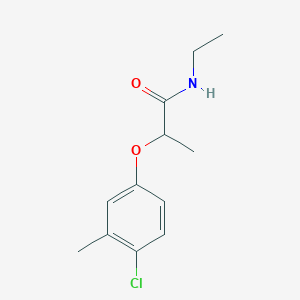![molecular formula C14H13ClN2O4S B4406425 N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4406425.png)
N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s as a potent and selective activator of the enzyme soluble guanylyl cyclase (sGC), which plays a key role in regulating the cardiovascular system and other physiological processes.
Mecanismo De Acción
N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide 41-2272 binds to the heme moiety of sGC, causing a conformational change that leads to increased enzyme activity. This results in the conversion of guanosine triphosphate (GTP) to cGMP, which in turn activates downstream signaling pathways. The exact mechanisms by which this compound 41-2272 exerts its effects are still being studied, but it is thought to involve modulation of ion channels, protein kinases, and other molecular targets.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a range of biochemical and physiological effects in various animal and cell models. These include vasodilation, inhibition of platelet aggregation, reduction of oxidative stress, and anti-inflammatory activity. In addition, this compound 41-2272 has been shown to protect against ischemia-reperfusion injury, improve cardiac function in heart failure, and reduce pulmonary hypertension. The compound has also been investigated for its potential neuroprotective effects in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide 41-2272 has several advantages as a research tool, including its high potency and selectivity for sGC, as well as its well-characterized pharmacokinetics and pharmacodynamics. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and potential for off-target effects. In addition, the compound can be difficult to synthesize and purify, which can limit its availability for certain applications.
Direcciones Futuras
There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide 41-2272 and related compounds. One area of interest is the development of new sGC activators with improved pharmacological properties and therapeutic potential. Another area of focus is the investigation of the mechanisms underlying the compound's effects on various physiological processes, including the role of cGMP signaling in disease pathogenesis. Finally, there is ongoing research on the use of this compound 41-2272 and related compounds as potential therapeutics for a variety of diseases, including cardiovascular, pulmonary, and neurological disorders.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide 41-2272 has been investigated for its potential therapeutic applications in a variety of disease models, including cardiovascular, pulmonary, and neurological disorders. One of the key mechanisms of action of this compound 41-2272 is its ability to increase the production of cyclic guanosine monophosphate (cGMP), a second messenger molecule that regulates various cellular processes. By activating sGC and increasing cGMP levels, this compound 41-2272 has been shown to have a range of beneficial effects on vascular function, inflammation, and other physiological parameters.
Propiedades
IUPAC Name |
3-chloro-4-methoxy-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-13-7-2-9(8-12(13)15)14(18)17-10-3-5-11(6-4-10)22(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCYRIRDCURDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[(2-chloro-6-nitrobenzyl)oxy]benzoate](/img/structure/B4406351.png)

![4-fluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzenesulfonamide](/img/structure/B4406388.png)
![3-{2-[2-(benzyloxy)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4406394.png)

![4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406407.png)
![6-chloro-4-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4406419.png)
![1-{3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406430.png)
![1-[3-(4-iodo-2-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406438.png)

![1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4406447.png)
![1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406450.png)

